Acrylonitrile-1-13C is a highly enriched (≥99 atom % 13C) stable isotope derivative of the foundational industrial monomer, acrylonitrile. With the carbon-13 label precisely localized at the nitrile carbon (C1), this compound serves as a critical precursor for synthesizing isotopically labeled polyacrylonitrile (PAN) and tracking specific metabolic pathways. In industrial R&D, particularly in the development of high-performance carbon fibers, the C1-labeled monomer allows researchers to monitor the complex thermal stabilization process—specifically the cyclization of nitrile groups into aromatic ladder structures. It retains the standard physicochemical properties of unlabeled acrylonitrile (boiling point 77 °C, density 0.830 g/mL) and is typically stabilized with hydroquinone or 4-methoxyphenol to prevent spontaneous polymerization during storage and handling, ensuring reliable precursor suitability for advanced materials synthesis .
Substituting Acrylonitrile-1-13C with unlabeled acrylonitrile or uniformly labeled variants severely compromises analytical resolution and workflow efficiency in polymer development. Unlabeled acrylonitrile yields polymers with only 1.1% natural 13C abundance, which in solid-state NMR (ssNMR) results in prohibitively low signal-to-noise ratios, requiring days of signal averaging that still fail to resolve transient cyclization intermediates. Conversely, while uniformly labeled [1,2,3-13C3]acrylonitrile provides high overall signal intensity, it introduces severe homonuclear 13C-13C dipolar and J-couplings that broaden spectral lines and obscure the fine structural details of the newly formed nitrogen-containing rings. Procurement of the single-site C1-labeled monomer is therefore mandatory to achieve isolated, high-resolution spin-1/2 probing of the exact reaction center (the nitrile group) without spectral convolution or excessive instrument time [1].
In the development of carbon fiber precursors, tracking the thermal stabilization of PAN requires high-resolution ssNMR. PAN synthesized from Acrylonitrile-1-13C exhibits a massive signal enhancement for the nitrile carbon at 121.3 ppm compared to unlabeled PAN. This ≥99 atom% enrichment increases the 13C signal intensity by approximately 90-fold, reducing the required DP/MAS (Direct Polarization Magic-Angle Spinning) NMR acquisition times from multiple days to mere minutes. This allows for practical, high-throughput screening of stabilization temperatures and atmospheric conditions that is impossible with natural abundance precursors [1].
| Evidence Dimension | 13C DP/MAS NMR Signal Intensity and Acquisition Time |
| Target Compound Data | PAN from Acrylonitrile-1-13C (≥99% 13C) |
| Comparator Or Baseline | PAN from unlabeled acrylonitrile (1.1% 13C) |
| Quantified Difference | ~90-fold signal enhancement; acquisition time reduced from days to minutes. |
| Conditions | Solid-state 13C DP/MAS NMR at 25 °C. |
Enables rapid, high-throughput structural analysis and process optimization of carbon fiber precursors, drastically reducing expensive NMR instrument time.
During the thermal stabilization of PAN at 310–420 °C, the nitrile groups cyclize to form complex ladder structures with ssNMR signals in the 100–160 ppm range. When using uniformly labeled [13C3]PAN, strong one-bond 13C-13C couplings (~35-55 Hz) and dipolar interactions cause significant peak broadening, merging distinct structural signals. Acrylonitrile-1-13C avoids this by providing an isolated 13C nucleus at the reaction site, eliminating homonuclear broadening and yielding sharp, distinct resonances for the C=N and C-N intermediates. This single-site label is critical for accurately quantifying the extent of cyclization during precursor manufacturing [1].
| Evidence Dimension | Spectral Line Width and Intermediate Resolution |
| Target Compound Data | Acrylonitrile-1-13C (Single-site label) |
| Comparator Or Baseline | [1,2,3-13C3]Acrylonitrile (Uniformly labeled) |
| Quantified Difference | Elimination of 35-55 Hz J-couplings and dipolar broadening, yielding distinct, quantifiable peaks in the 100-160 ppm region. |
| Conditions | 13C DP/MAS NMR of PAN stabilized at 310 °C under nitrogen. |
Provides the precise spectral resolution needed to map the ladder polymer structures that determine final carbon fiber tensile strength.
The primary chemical event in PAN stabilization is the oligomerization of the nitrile groups. Using Acrylonitrile-3-13C (labeled at the beta-carbon) primarily probes the polymer backbone (33.5 ppm), which undergoes secondary dehydrogenation but is less sensitive to the initial cyclization trigger. Acrylonitrile-1-13C directly tracks the nitrile carbon (121.3 ppm), allowing researchers to directly observe its conversion into conjugated C=N structures. Procurement of the C1 label is therefore specifically required to calculate the kinetics of the primary cross-linking reaction that drives thermal stabilization [1].
| Evidence Dimension | Sensitivity to Primary Cyclization Event |
| Target Compound Data | Acrylonitrile-1-13C (Nitrile label at 121.3 ppm) |
| Comparator Or Baseline | Acrylonitrile-3-13C (Backbone label at 33.5 ppm) |
| Quantified Difference | Direct observation of C#N to C=N conversion vs. indirect observation of backbone dehydrogenation. |
| Conditions | Thermal stabilization of PAN at 310–420 °C. |
Ensures the isotopic probe is located exactly at the functional group responsible for the material's structural transformation, ensuring relevant kinetic data.
Acrylonitrile-1-13C is the optimal monomer for synthesizing labeled polyacrylonitrile (PAN) to study thermal stabilization. By utilizing the C1 label, R&D teams can employ solid-state NMR to precisely monitor the cyclization of nitrile groups into the aromatic ladder structures that dictate the tensile strength and modulus of the final carbon fiber, avoiding the low sensitivity of unlabeled monomers [1].
In the study of PAN degradation under various atmospheric conditions (e.g., air vs. nitrogen at elevated temperatures), this specific label allows researchers to distinguish between oxidative pathways and pure thermal cross-linking without the spectral convolution caused by uniformly labeled isotopes [1].
As a precursor for synthesizing highly specific 13C-labeled metabolic standards (such as N-acetyl-S-(2-cyanoethyl)cysteine), Acrylonitrile-1-13C provides a clean M+1 mass shift localized at the cyano group. This enables precise isotope dilution LC-MS/MS assays for monitoring occupational exposure to acrylonitrile, avoiding matrix interferences common with unlabeled standards [2].
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